molecular formula C20H15NO3S B2987396 3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl benzenecarboxylate CAS No. 866008-22-2

3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl benzenecarboxylate

Cat. No. B2987396
M. Wt: 349.4
InChI Key: KLIQUGFAHATDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl benzenecarboxylate, also known as TMI or Thienoisoindigo, is a synthetic organic compound that has gained attention in scientific research due to its potential applications in various fields such as electronics, materials science, and medicine.

Scientific Research Applications

Intramolecular Diels-Alder Reaction

The intramolecular Diels-Alder vinylthiophen (IMDAV) reaction provides an efficient method to form thieno[2,3-f]isoindole cores. This reaction involves the use of 3-(thien-2-yl)allylamines and maleic anhydride, leading to the synthesis of thieno[2,3-f]isoindole-4-carboxylic acids with high diastereoselectivity and yields. This method demonstrates the potential for synthesizing complex molecules involving thienyl groups, similar to the core structure of the compound (Horak et al., 2017).

Heterocyclic Compound Synthesis

Research on 2,3-Dihydro-3-oxo-benzo[b]thiophen-1,1-dioxide interactions reveals pathways for synthesizing anilinomethylene derivatives, illustrating the reactivity of similar compounds under various conditions. This work is foundational for creating novel heterocyclic compounds that can have a wide range of applications, from materials science to drug discovery (Tauber et al., 1990).

Inhibition of Human Leukocyte Elastase

The synthesis and evaluation of 2-(diethylamino)thieno[1,3]oxazin-4-ones for inhibitory activity toward human leukocyte elastase (HLE) demonstrate the potential pharmaceutical applications of thienyl compounds. The most potent compound from this series exhibited significant inhibition of HLE, underscoring the therapeutic potential of structurally related molecules (Gütschow et al., 1999).

Organic Photovoltaics and Electrochromic Devices

Research into thieno[2,3-b]thiophene derivatives for use in organic photovoltaics and electrochromic devices highlights the importance of thienyl compounds in developing advanced materials. These studies provide insights into the synthesis of bis(thienyl) compounds and their applications in energy conversion and storage, which are relevant to the compound 's potential uses (Mabkhot et al., 2010).

properties

IUPAC Name

[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3S/c22-18-16-10-4-5-11-17(16)19(21(18)13-15-9-6-12-25-15)24-20(23)14-7-2-1-3-8-14/h1-12,19H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIQUGFAHATDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C3=CC=CC=C3C(=O)N2CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl benzenecarboxylate

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